molecular formula C4H9Cl B032898 (2H9)-tert-Butyl chloride CAS No. 918-20-7

(2H9)-tert-Butyl chloride

Cat. No. B032898
CAS RN: 918-20-7
M. Wt: 101.62 g/mol
InChI Key: NBRKLOOSMBRFMH-GQALSZNTSA-N
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Description

Synthesis Analysis

The synthesis of (2H9)-tert-Butyl chloride and related compounds involves various chemical reactions. For example, tert-butyl esters can be converted to acid chlorides using thionyl chloride, with tert-butyl esters reacting at room temperature to provide acid chlorides in high yields. This process is selective for tert-butyl esters over other ester groups due to their reactivity under these conditions (Greenberg & Sammakia, 2017). Additionally, the synthesis and crystal structure of tert-butyl-related compounds have been detailed, providing insights into the molecular structure through X-ray diffraction studies (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of tert-butyl chloride compounds has been elucidated using various techniques, including X-ray crystallography. The crystal structure of the tert-butyl cation, for instance, has been determined, revealing the planarity and bond angles within the molecule, which are crucial for understanding its reactivity and interactions (Hollenstein & Laube, 1993).

Chemical Reactions and Properties

Tert-butyl chloride undergoes various chemical reactions, showcasing its reactivity and the influence of its molecular structure on its chemical behavior. For example, studies have questioned the traditional understanding of tert-butyl chloride solvolysis, proposing alternative mechanisms based on solvent effects and hydrogen bond donations, which challenge the conventional nucleophilic solvent participation theory (Gajewski, 2001).

Physical Properties Analysis

The physical properties of tert-butyl chloride, such as its phase behavior, melting points, and solubility, have been studied to understand how it behaves under different conditions. For instance, the molecular dynamics of tert-butyl chloride confined in controlled pore glasses have been investigated using NMR, highlighting the effects of confinement on its physical properties (Wasyluk et al., 2004).

Chemical Properties Analysis

The chemical properties of tert-butyl chloride, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and materials science. Research into its structure-activity relationships has led to the development of potent chloride channel blockers, demonstrating the compound's utility in biomedical research (Li & Casida, 1994).

Scientific Research Applications

  • It serves as a precursor for the unimolecular generation of phenoxyl-based radicals (Lahti et al., 1996).

  • The compound is useful for the direct 3,6-di-O-protection of D-glucal and D-galactal, providing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugation (Kinzy & Schmidt, 1987).

  • It acts as a sulfonylating agent and precursor to tert-butyl cations (Quintero & Meza-León, 2005).

  • Coated graphite electrodes with (2H9)-tert-Butyl chloride are used for determining cobalt(II) ions in various samples, such as water, soil, beer, pharmaceuticals, and medicinal plants (Bandi et al., 2011).

  • The solvolysis of tert-butyl chloride is a method for calculating kinetic and equilibrium isotope effects in chemical reactions (Burton et al., 1977).

  • It is used in studies focusing on the steric effect on gas-phase S(N)2 reactions, highlighting its role in increasing activation energy relative to methyl (Vayner et al., 2004).

  • (2H9)-tert-Butyl chloride is used in the conversion of tert-butyl esters to acid chlorides, allowing for selective conversion of esters in the presence of other esters (Greenberg & Sammakia, 2017).

  • It plays a role in obtaining regioselectively 4-aryl-2-tert-butyl-1-naphthols from 2-tert-butyl-1-napthol via electro-induced SRN1 reactions in liquid ammonia (Combellas et al., 1994).

  • Catalytic asymmetric oxidation of tert-butyl disulfide with (2H9)-tert-Butyl chloride provides a stable precursor to chiral tert-butanesulfinyl compounds (Cogan et al., 1998).

properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKLOOSMBRFMH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238700
Record name (2H9)-tert-Butyl chloride
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Molecular Weight

101.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H9)-tert-Butyl chloride

CAS RN

918-20-7
Record name Propane-1,1,1,3,3,3-d6, 2-chloro-2-(methyl-d3)-
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Record name (2H9)-tert-Butyl chloride
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Record name (2H9)-tert-Butyl chloride
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Record name [2H9]-tert-butyl chloride
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Synthesis routes and methods I

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
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polyisobutylene
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Synthesis routes and methods II

Procedure details

Example 1 was repeated using 2.27 g. (9 m mols) of diphenyldichlorosilane, 1.0 g. (8.6 m mols) of t-butylacetate and 0.07 g. of tetrabutylammonium bromide, except that the reaction mass was heated at 200° C. for 3 hours. A 48% conversion to t-butyl chloride and a 15% conversion to CH3COCl was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2H9)-tert-Butyl chloride
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Citations

For This Compound
1
Citations
DN KEVILL, RF SUTTHOFF - Chemischer Informationsdienst, 1977 - Wiley Online Library
Number of citations: 0

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